molecular formula C18H20N4O3 B11257033 Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate

Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate

Cat. No.: B11257033
M. Wt: 340.4 g/mol
InChI Key: OMPMZQKEPMLKOA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of oxazolo[5,4-D]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-4-amino-1,2-oxazole with ethyl 2-(4-methylphenyl)acetate under acidic conditions to form the intermediate product. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxazolo[5,4-D]pyrimidine core. The final step involves the esterification of the carboxylate group with ethanol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. Purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl, Br) with nucleophiles (NH₂, SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Ethyl 3-methyl-4-{[2-(4-methylphenyl)ethyl]amino}-[1,2]oxazolo[5,4-D]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 3-methyl-4-[2-(4-methylphenyl)ethylamino]-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N4O3/c1-4-24-18(23)16-20-15(14-12(3)22-25-17(14)21-16)19-10-9-13-7-5-11(2)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,19,20,21)

InChI Key

OMPMZQKEPMLKOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2C(=NOC2=N1)C)NCCC3=CC=C(C=C3)C

Origin of Product

United States

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